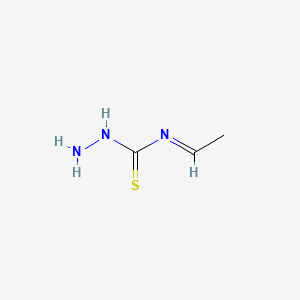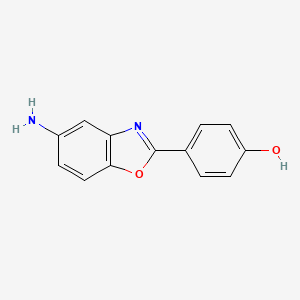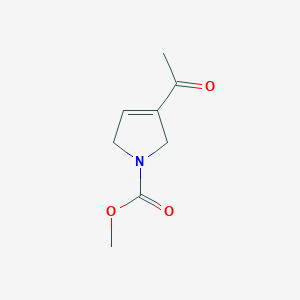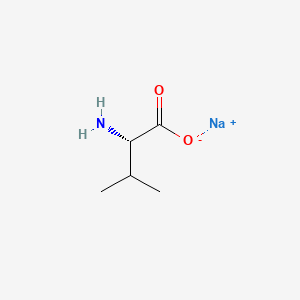
4-Methyl-2-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propylpyridine is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-propylpyridine can be synthesized through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow system, where 1-propanol is passed through a stainless steel column packed with Raney nickel at high temperatures. This method offers high selectivity and yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow systems. These systems are designed to handle high volumes of reactants and ensure consistent product quality. The use of Raney nickel as a catalyst and 1-propanol as a solvent is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and substituted pyridines .
Applications De Recherche Scientifique
4-Methyl-2-propylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 4-Methyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: Similar in structure but with different substitution patterns.
4-Methylpyridine: Lacks the propyl group, leading to different chemical properties.
2-Propylpyridine: Similar but with the methyl group in a different position.
Uniqueness
4-Methyl-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .
Propriétés
Numéro CAS |
30256-45-2 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-7-8(2)5-6-10-9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
VUGBOWJFXQYHBW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)





![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)






